

Application Note: Gas Chromatography Methods for the Analysis of Hexachloroethane-¹³C

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Compound of Interest

Compound Name: Hexachloroethane-13C

Cat. No.: B1340454

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Introduction

Hexachloroethane is a chlorinated hydrocarbon that has seen use in various industrial and military applications. Due to its persistence in the environment and potential health concerns, monitoring its presence is of significant interest.^{[1][2]} Hexachloroethane-¹³C is a stable isotope-labeled version of the compound, invaluable as an internal standard for quantitative analysis by isotope dilution methods. This approach allows for precise and accurate quantification by correcting for sample matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the analysis of Hexachloroethane-¹³C using gas chromatography coupled with mass spectrometry (GC-MS), a technique that offers the necessary selectivity and sensitivity for unequivocal identification and quantification.^[3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the gas chromatographic analysis of hexachloroethane. Note that specific values may vary depending on the exact instrumentation and analytical conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Parameters

Parameter	Value
Gas Chromatograph	Thermo Scientific™ TRACE 1310™ or equivalent
Injector	Programmable Temperature Vaporizing (PTV)
Liner	Sintered glass liner for large volume injection
Column	Thermo Scientific™ TraceGOLD™ TG-5-SiMS (60 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas	Helium
Oven Program	Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 320°C, hold for 10 min
Injector Temperature	280°C
Transfer Line Temp	300°C
Injection Volume	1 µL (splitless)
Mass Spectrometer	Thermo Scientific™ TSQ 9000™ Triple Quadrupole or equivalent
Ion Source	Advanced Electron Ionization (AEI)
Ion Source Temp	320°C
Acquisition Mode	Selected Reaction Monitoring (SRM)
SRM Transitions	Hexachloroethane (unlabeled): m/z 199 → 164, m/z 201 → 166; Hexachloroethane- ¹³ C ₂ : m/z 201 → 166, m/z 203 → 168 (hypothetical)
Retention Time	~13.32 min for unlabeled hexachloroethane[4]

Note: SRM transitions for Hexachloroethane-¹³C₂ are predicted based on the fragmentation of the unlabeled compound and may need empirical optimization.

Experimental Protocols

Standard Preparation

Hexachloroethane-¹³C is available as a neat standard.[\[5\]](#)

- Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat Hexachloroethane-¹³C standard and dissolve in 10 mL of a suitable volatile solvent such as hexane or dichloromethane.[\[6\]](#)
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

This method is suitable for extracting hexachloroethane from water samples.

- To a 100 mL water sample, add a known amount of the Hexachloroethane-¹³C internal standard solution.
- Add 30 mL of a suitable extraction solvent (e.g., hexane).
- Shake vigorously for 2 minutes.
- Allow the layers to separate.
- Collect the organic (top) layer.
- Repeat the extraction with a fresh portion of solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

This technique is effective for separating volatile compounds like hexachloroethane from the sample matrix.[\[3\]](#)

- Place a known amount of the sample (e.g., 5 g of soil or 5 mL of water) into a purging vessel.

- Spike with the Hexachloroethane-¹³C internal standard.
- Purge the sample with an inert gas (e.g., helium) at a constant flow rate.
- The purged volatiles are trapped on a sorbent trap (e.g., Tenax).
- The trap is then heated, and the analytes are thermally desorbed into the GC inlet.

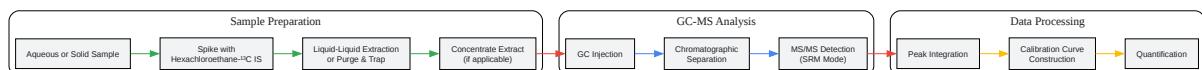
GC-MS Analysis

- Set up the GC-MS system according to the parameters outlined in Table 1.
- Inject 1 μ L of the prepared sample extract or standard solution into the GC.
- Acquire data in the Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and selectivity.
- Monitor the appropriate SRM transitions for both unlabeled hexachloroethane and the Hexachloroethane-¹³C internal standard.

Data Analysis

- Identify the peaks for hexachloroethane and Hexachloroethane-¹³C based on their retention times and specific SRM transitions.
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the response factor using the peak areas and concentrations of the calibration standards.
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
- Determine the concentration of hexachloroethane in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Workflow Diagram



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Caption: Experimental workflow for the analysis of Hexachloroethane-¹³C.

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